molecular formula C15H24N2O2 B8064937 Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate

Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate

Cat. No.: B8064937
M. Wt: 264.36 g/mol
InChI Key: ILNVEWHRASLBNI-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C15H24N2O2 and a molar mass of 264.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, and a cyclopropylmethyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate typically involves the reaction of 4-cyano-4-(cyclopropylmethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the piperidine ring provides a scaffold for binding to receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties. The cyclopropylmethyl group also contributes to its unique steric and electronic characteristics, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNVEWHRASLBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-cyanopiperidine-1-carboxylate I-1 (1.0 g, 4.8 mmol) in THF (20 mL) at room temperature was treated with KHMDS (9.6 mL of a 1.0 M solution in TBF, 9.6 mmol). After 30 min, (bromomethyl)cyclopropane (0.47 mL, 4.8 mmol) was added dropwise and the mixture was stirred until LCMS indicated the reaction was complete. The reaction mixture was poured into saturated aqueous NH4Cl (50 nil) and extracted with EtOAc (3×50 mL), and the combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford tert-butyl 4-cyano-4-(cyclopropyl-methyl)piperidine-1-carboxylate (I-2, M+H+=265.2). This material was used in subsequent reactions without further purification.
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Synthesis routes and methods II

Procedure details

n-Butyllithium in hexanes (1.6M, 11.2 mL, 17.9 mmol) was added dropwise to diisopropylamine (2.5 mL, 17.8 mmol) in THF (20 mL) cooled in an ice bath. After stirring for 0.5 h, the solution was cooled in a dry-ice bath and a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (I-1) (2.50 g, 11.9 mmol) in THF (20 mL) was added dropwise. The solution was stirred in a dry-ice bath for 1 h then cyclopropylmethyl bromide (1.27 mL, 13.1 mmol) was added. The reaction mixture was allowed to warm to room temperature over 2 h then quenched with water. The mixture was extracted with DCM (3×). The combined organic phase was washed with brine, dried (MgSO4) and the solvent removed in vacuo. Biotage chromatography (5-10% ethyl acetate-hexanes) afforded tert-butyl 4-cyano-4-cyclopropylmethylpiperidine-1-carboxylate (I-2) as a colourless oil. 1H NMR (500 MHz, CDCl3): δ 4.12 (br s, 2H), 3.05 (br s, 2H), 2.02 (m, 2H), 1.52 (d, J=7.0, 2H), 1.46 (s, 9H), 0.89 (m, 1H), 0.58 (m, 2H), 0.19 (m, 2H).
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hexanes
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11.2 mL
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2.5 mL
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20 mL
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2.5 g
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20 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of lithium diisopropylamide (2M solution in THF; 60 ml; 0.12 mol) in THF (60 ml) at −70° C. was added tert-butyl 4-cyanopiperidine-1-carboxylate (21 g; 0.1 mol) in THF (150 ml) over 1 hour. The mixture was stirred at −70° C. for 1 hour and then (bromomethyl)cyclopropane (17.53 g; 0.13 mol) in THF (20 ml) was added. The solution was stirred at −70° C. for 1 hour then allowed to warm to ambient temperature over 2 hours. The reaction was poured into brine (150 ml) and extracted with EtOAc (3×200 ml). The combined organic extracts were washed with brine (200 ml), dried over MgSO4, filtered and evaporated to give a brown oil. The crude product was chromatographed on silica eluted with 5% EtOAc in isohexane to give the title product as a colourless oil. (24.8 g)
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60 mL
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21 g
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60 mL
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150 mL
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17.53 g
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20 mL
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brine
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150 mL
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